TASP0433864

説明

Overview of Metabotropic Glutamate (B1630785) Receptors (mGluRs) and Their Functional Significance in Central Nervous System Circuitry

Metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS). nih.gov Unlike their ionotropic counterparts, which form ion channels, mGluRs exert their effects through intracellular signaling cascades. wikipedia.org There are eight subtypes of mGluRs, categorized into three groups based on sequence homology, pharmacology, and signal transduction pathways. frontiersin.orgguidetopharmacology.org

Group I mGluRs (mGlu1 and mGlu5): These are typically located postsynaptically and their activation leads to the stimulation of phospholipase C and subsequent increases in intracellular calcium. nih.gov

Group II mGluRs (mGlu2 and mGlu3): These receptors are often found on presynaptic terminals and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgfrontiersin.org This action generally results in the suppression of neuronal excitability and neurotransmitter release. guidetopharmacology.orgfrontiersin.org

Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8): Similar to Group II, these receptors are also negatively coupled to adenylyl cyclase and are primarily located presynaptically, where they inhibit neurotransmitter release. wikipedia.orgfrontiersin.org

The widespread distribution of mGluRs in key brain regions like the hippocampus, cerebellum, and cerebral cortex underscores their importance in a variety of physiological processes, including learning, memory, anxiety, and pain perception. nih.govwikipedia.org Their ability to fine-tune both excitatory and inhibitory neurotransmission makes them attractive targets for therapeutic intervention in a range of CNS disorders. guidetopharmacology.org

Historical Context and Emergence of TASP0433864 as a Key Research Compound

The quest for novel treatments for schizophrenia beyond the traditional dopamine (B1211576) receptor antagonists led researchers to explore the glutamatergic system. frontiersin.org Initial efforts focused on orthosteric agonists for Group II mGluRs, such as LY354740 and its prodrug pomaglumetad (LY2140023), which showed promise in preclinical and early clinical trials. nih.govfrontiersin.org However, challenges with these compounds spurred the development of more selective agents, leading to the focus on mGlu2 receptor PAMs. nih.gov

Within this context, this compound was synthesized and identified as a novel and selective positive allosteric modulator of the mGlu2 receptor. nih.govhodoodo.com It emerged from research aimed at finding compounds that could normalize the excessive glutamate transmission thought to underlie psychosis. researchgate.netnih.gov Early research characterized its pharmacological profile, demonstrating its potent and selective activity at the mGlu2 receptor. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic and preclinical research into this compound has been guided by a clear set of objectives aimed at validating its therapeutic potential. open.edumwediting.comeditage.usresearcher.life The primary goals of these investigations have been:

To characterize the in vitro and in vivo pharmacological properties of this compound. This includes determining its potency and selectivity for the mGlu2 receptor compared to other mGluR subtypes and other CNS targets. nih.gov

To investigate the neurophysiological effects of this compound. This involves examining its ability to modulate synaptic transmission and neuronal activity in brain regions relevant to psychiatric disorders. researchgate.net

To evaluate the antipsychotic-like profile of this compound in animal models. This objective is crucial for establishing the compound's potential efficacy in treating symptoms of psychosis. researchgate.netnih.gov

To understand the mechanism of action underlying its observed effects. This includes elucidating how its modulation of mGlu2 receptors translates into the attenuation of excessive glutamatergic neurotransmission and behavioral changes in preclinical models. researchgate.netpnas.org

These focused research objectives have been instrumental in defining the potential role of this compound as a novel therapeutic agent and have provided a strong foundation for its further investigation. researchgate.net

Pharmacological Profile of this compound

| Parameter | Species | Value |

| EC₅₀ (PAM activity) | Human mGlu2 receptor | 199 nM tocris.commedchemexpress.com |

| Rat mGlu2 receptor | 206 nM tocris.commedchemexpress.com |

In Vivo Effects of this compound

| Animal Model | Effect of this compound | Finding |

| Mice | Inhibition of ketamine-induced hyperlocomotor activity | Suggests antipsychotic potential researchgate.net |

| Rats | Inhibition of methamphetamine-induced hyperlocomotor activity | Suggests antipsychotic potential researchgate.net |

| Rats | Inhibition of MK-801 or ketamine-increased cortical gamma band oscillation | Indicates attenuation of cortical pyramidal neuron over-activation researchgate.net |

| Mice | Inhibition of cortical activation in 2-deoxy-glucose uptake study | Confirms inhibitory effect on cortical activation researchgate.net |

| Rat Hippocampal Slices | Potentiation of DCG-IV's inhibitory effect on field excitatory postsynaptic potentials | Demonstrates potentiation of mGlu2 receptor-mediated presynaptic inhibition of glutamate release researchgate.netnih.gov |

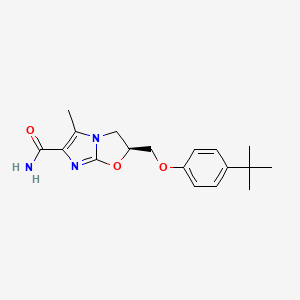

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-11-15(16(19)22)20-17-21(11)9-14(24-17)10-23-13-7-5-12(6-8-13)18(2,3)4/h5-8,14H,9-10H2,1-4H3,(H2,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYYTLCSQBACIP-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1CC(O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C2N1C[C@H](O2)COC3=CC=C(C=C3)C(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacodynamics of Tasp 0433864

Elucidation of mGlu2 Receptor Positive Allosteric Modulation by TASP0433864

This compound functions as a selective positive allosteric modulator (PAM) of the mGlu2 receptor. nih.govmedchemexpress.com Unlike orthosteric agonists that directly activate the receptor at the glutamate (B1630785) binding site, PAMs bind to a distinct allosteric site, modulating the receptor's response to the endogenous agonist, glutamate. pharmacologycanada.orgtocris.com

Agonist Potentiation and Functional Selectivity Profiles in Recombinant Systems

In recombinant systems expressing human and rat mGlu2 receptors, this compound has demonstrated potent PAM activity. It enhances the receptor's response to glutamate, as evidenced by its EC50 values of 199 nM for human and 206 nM for rat mGlu2 receptors. nih.govmedchemexpress.com This potentiation is characterized by a leftward and upward shift in the concentration-response curve of glutamate, indicating both an increase in potency and maximal efficacy. nih.gov Specifically, this compound was shown to increase the binding of guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) to the mGlu2 receptor in the presence of glutamate. nih.gov

Importantly, this compound itself does not exhibit agonist activity at the rat mGlu2 receptor, a hallmark of a true PAM. nih.gov This functional selectivity is crucial, as it implies that the compound's modulatory effects are dependent on the presence of the endogenous agonist, which could offer a more nuanced and potentially safer therapeutic profile. nih.gov

Table 1: Potency of this compound at mGlu2 Receptors

| Receptor Species | EC50 Value |

|---|---|

| Human mGlu2 | 199 nM |

| Rat mGlu2 | 206 nM |

EC50 values represent the concentration of this compound required to produce 50% of the maximal potentiation of the glutamate response. nih.govmedchemexpress.com

Investigation of Allosteric Binding Site Characteristics

Allosteric modulators, by definition, bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous ligand. pharmacologycanada.org While the precise molecular interactions of this compound with the mGlu2 receptor have not been fully elucidated in the provided search results, the nature of its positive allosteric modulation implies the existence of a specific binding pocket. The identification and characterization of such allosteric sites are critical for the rational design of new therapeutic agents. nih.govmdpi.com The binding of this compound to this allosteric site is thought to induce a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. pharmacologycanada.org

Downstream Signaling Pathway Modulation by this compound

The activation of mGlu2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. nobelprize.orgumn.edu this compound, by potentiating the action of glutamate, influences these downstream pathways.

G-Protein Coupling and Effector System Interactions (e.g., Gi/o inhibition of adenylyl cyclase)

The mGlu2 receptor is coupled to the Gi/o family of G-proteins. nih.gov Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. ebi.ac.uk this compound enhances this canonical signaling pathway by amplifying the glutamate-induced activation of Gi/o proteins. nih.gov This mechanism is a key aspect of the inhibitory function of mGlu2 receptors on neurotransmission. nih.gov The potentiation of this G-protein-mediated signaling by this compound has been demonstrated in studies measuring [35S]GTPγS binding. nih.gov

Characterization of this compound Selectivity Against Off-Targets in In Vitro Systems

A critical aspect of drug development is ensuring a compound's selectivity for its intended target to minimize off-target effects and potential adverse reactions. nih.govpelagobio.comfrontiersin.org In vitro studies have shown that this compound is highly selective for the mGlu2 receptor. nih.gov It exhibits negligible activity at other mGlu receptors, including the closely related mGlu3 receptor. nih.gov Furthermore, broader screening against a panel of other receptors and transporters has confirmed its high selectivity. nih.gov However, some minor activity has been noted at high concentrations for the 5-HT2B receptor and monoamine oxidase-B (MAO-B), with 72% and 92% inhibition, respectively, at a concentration of 10 μM.

Table 2: Off-Target Activity of this compound

| Target | Activity | Concentration |

|---|---|---|

| 5-HT2B Receptor | 72% inhibition | 10 μM |

| MAO-B | 92% inhibition | 10 μM |

This table highlights the known off-target interactions of this compound at a high concentration.

Assessment of Neurotransmitter Receptor Panels (e.g., 5-HT2B, MAO-B)

To determine the selectivity of this compound, its activity was assessed across a wide range of neurotransmitter receptors. Studies have shown that this compound has negligible activity at most neurotransmitter targets, underscoring its selectivity for the mGlu2 receptor. nih.govresearchgate.net However, notable off-target activity was observed at the serotonin (B10506) 5-HT2B receptor and at Monoamine Oxidase B (MAO-B), which is an enzyme rather than a receptor but is often included in these screening panels. rndsystems.com

At a concentration of 10 μM, this compound demonstrated significant inhibition of both targets. rndsystems.comfishersci.se This interaction with the 5-HT2B receptor and MAO-B is an important aspect of its pharmacological profile, although its primary classification remains as a selective mGlu2 receptor PAM. nih.gov The 5-HT2B receptor, when activated, is coupled to Gq/G11 proteins, leading to the activation of phospholipase C. mdpi.comwikipedia.org

Off-Target Activity of this compound at 10 μM

| Target | Target Type | % Inhibition | Reference |

|---|---|---|---|

| 5-HT2B | Receptor | 72% | , rndsystems.com |

| MAO-B | Enzyme | 92% | , rndsystems.com |

Evaluation of Enzyme and Transporter Inhibition Profiles

The broader inhibitory profile of this compound against various enzymes and transporters was evaluated to further characterize its selectivity.

Enzyme Inhibition: The most significant enzyme inhibition identified for this compound is against Monoamine Oxidase B (MAO-B). rndsystems.com At a concentration of 10 μM, it inhibits 92% of MAO-B activity. fishersci.se MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, particularly dopamine (B1211576). nih.govbiorxiv.org Its inhibition can lead to increased levels of these neurotransmitters in the brain.

Transporter Inhibition: In comprehensive screening assays, this compound was found to have no significant affinity for a wide range of neurotransmitter transporters. nih.govresearchgate.net This lack of interaction with transporters responsible for the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) distinguishes it from many other centrally acting agents and reinforces its primary mechanism as a selective mGlu2 PAM. nih.govresearchgate.netnih.gov

Structural Insights into Tasp 0433864 Receptor Interactions

Cryo-Electron Microscopy (Cryo-EM) Studies of mGluR2/mGluR3 Receptors in Complex with Allosteric Modulators

Metabotropic glutamate (B1630785) receptors are Class C G protein-coupled receptors (GPCRs) that function as dimers. biorxiv.orgnih.gov Each subunit possesses a large extracellular ligand-binding domain (LBD) where glutamate binds, and a seven-transmembrane domain (TMD) embedded in the cell membrane, which houses the allosteric binding site and couples to intracellular signaling proteins. biorxiv.orgnih.govnih.gov Recent breakthroughs in cryo-EM have provided high-resolution snapshots of these receptors in various functional states, offering unprecedented insight into how allosteric modulators like TASP0433864 exert their effects. nih.govnih.govbiorxiv.org

Cryo-EM structures of mGluR2 and mGluR3 have confirmed that PAMs bind to a common allosteric pocket located within the seven-transmembrane (TMD) bundle of each receptor subunit. biorxiv.orgnih.govresearchgate.netresearchgate.net This site is distinct from the orthosteric site where glutamate binds. nih.govacs.org Studies using various PAMs have captured the receptor in multiple conformational states, including inactive, intermediate, and fully active forms. biorxiv.orgresearchgate.net

The binding of a PAM to the allosteric site induces and stabilizes specific conformations of the TMD. acs.org For instance, cryo-EM analysis of mGluR3 bound to the PAM VU6023326 revealed significant PAM-driven reshaping of both intra- and inter-subunit conformations. biorxiv.orgnih.gov Even in the absence of an orthosteric agonist, PAMs can induce rearrangements at both the LBD and TMD levels. biorxiv.orgnih.gov These studies show that the allosteric pocket is not a rigid lock, but a dynamic region that adapts to the binding of different ligands, leading to a spectrum of receptor conformations. nih.gov The binding of a PAM like this compound is thought to stabilize an active or near-active conformation of the TMD, priming it for G-protein coupling and signal transduction.

A key finding from structural studies is the dynamic nature of the TMD dimer interface during receptor activation. biorxiv.orgnih.gov In the inactive state, the TMDs can interact through one interface, for example involving transmembrane helices TM4 and TM5. biorxiv.orgelifesciences.org Upon activation by agonists and PAMs, the TMDs undergo a significant rearrangement relative to each other. pdbj.orgrcsb.orgrcsb.org

This process has been described as a "rolling TMD dimer interface activation pathway". biorxiv.orgnih.govnih.govx-mol.net The binding of ligands promotes a shift in the dimer interface to a new conformation, principally mediated by transmembrane helix 6 (TM6) from both subunits. nih.govbiorxiv.orgelifesciences.org This active TM6-TM6 interface is a conserved feature observed across multiple mGluR subtypes and is considered essential for G-protein activation. nih.govpdbj.org The binding of a PAM within the TMD bundle is believed to facilitate this transition, effectively lowering the energy barrier for the TMDs to roll into their fully active, signaling-competent arrangement. biorxiv.orgnih.gov This rearrangement within the membrane is allosterically coupled to the extracellular LBDs and ultimately controls the activation of intracellular G proteins. biorxiv.org

Identification of Allosteric Binding Pocket Conformational States

Computational Modeling and Molecular Dynamics Simulations of TASP 0433864 Binding

To complement experimental techniques, computational modeling and molecular dynamics (MD) simulations serve as powerful tools for investigating ligand-receptor interactions at an atomic level. nih.govnih.govfrontiersin.org These methods can predict how a molecule like this compound fits into its binding site and simulate the dynamic consequences of this binding event.

Docking studies are computational methods used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor. Although specific docking studies for this compound are not publicly detailed, studies on analogous PAMs provide a clear model for its interaction. For example, docking of the mGluR3 PAM VU6023326 into the allosteric site identified key stabilizing interactions with specific amino acid residues within the TMD. nih.gov The binding pocket is primarily formed by residues from transmembrane helices TM3, TM5, and TM6. nih.govresearchgate.net Such analyses predict that the modulator settles into a pocket, forming critical bonds that stabilize the active receptor conformation.

Based on these analogous studies, a predicted interaction profile for a typical PAM in the mGluR3 allosteric site can be constructed.

| Predicted Interacting Residue (mGluR3) | Transmembrane Helix | Predicted Role |

| F652 | TM3 | Stabilizing interaction nih.gov |

| Y656 | TM3 | Stabilizing interaction nih.gov |

| D744 | TM5 | Stabilizing interaction nih.gov |

| F785 | TM6 | Stabilizing interaction nih.gov |

| W789 | TM6 | Stabilizing interaction nih.gov |

| F792 | TM6 | Stabilizing interaction nih.gov |

This table is based on docking predictions for the mGluR3 PAM VU6023326 as a model for this class of compounds. nih.gov

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the motion of the receptor over time. nih.govfrontiersin.org By simulating the receptor-ligand complex in a virtual physiological environment, researchers can study the conformational changes that lead to activation. nih.gov MD simulations have been used to characterize the opening and closing of the extracellular LBD and to explore the dynamic communication between different parts of the receptor. nih.govnih.gov For allosteric modulators, simulations can reveal how the binding of a PAM in the TMD, such as this compound, can trigger the subtle shifts in the helical arrangement that culminate in the larger "rolling" transition of the dimer interface and subsequent G-protein activation. nih.gov These simulations are crucial for understanding the entire pathway of allosteric modulation, from initial binding to the final signaling output.

Docking Studies and Binding Pose Predictions

Implications of Structural Findings for Rational Compound Design

The detailed structural and computational insights into how PAMs bind and activate mGluR2/3 have profound implications for rational drug design. nih.gov A precise understanding of the three-dimensional architecture of the allosteric binding pocket allows medicinal chemists to design novel molecules with improved properties.

By using the cryo-EM structures as a template, new compounds can be designed to fit more perfectly into the allosteric pocket, potentially enhancing their potency and efficacy. The identification of key interacting amino acid residues, such as those identified in docking studies, provides specific targets for chemical modification. nih.gov For example, a new molecule could be designed to form additional hydrogen bonds or hydrophobic interactions with these residues to increase its binding affinity.

Furthermore, understanding the dynamic activation mechanism, like the rolling TMD interface, allows for the design of compounds that are not just better at binding, but are also more effective at inducing the specific conformational change required for receptor activation. This knowledge can be used to fine-tune the pharmacological profile of a modulator, potentially creating molecules with greater selectivity for mGluR2 over mGluR3, or with a desired level of modulatory activity. This structure-guided approach accelerates the development of more effective and specific therapeutics targeting these important receptors.

Preclinical Neurophysiological and Behavioral Phenotyping of Tasp 0433864

Modulation of Synaptic Transmission in Ex Vivo Brain Preparations

Potentiation of Inhibitory Effects on Excitatory Postsynaptic Potentials (EPSPs) in Hippocampal Slices

In studies using hippocampal slices, TASP0433864 has been shown to enhance the inhibitory effect of the mGlu2/3 receptor agonist DCG-IV on field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus. researchgate.net This suggests that this compound potentiates the presynaptic inhibition of glutamate (B1630785) release mediated by the mGlu2 receptor. researchgate.net Excitatory postsynaptic potentials (EPSPs) are crucial for neuronal communication, representing a temporary depolarization of the postsynaptic membrane that makes the neuron more likely to fire an action potential. wikipedia.org The modulation of these potentials is a key mechanism for controlling neuronal activity. The potentiation of inhibitory effects on EPSPs, as seen with this compound, can effectively dampen excessive excitatory signaling in neural circuits. nih.govnih.gov

Effects on Neuronal Excitability and Network Activity

This compound has demonstrated an ability to inhibit cortical gamma band oscillations that are increased by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 or ketamine in rat cortical electroencephalogram (EEG) recordings. researchgate.net This inhibitory effect on cortical activation, which is thought to reflect excessive activation of cortical pyramidal neurons, was also confirmed in a mouse 2-deoxy-glucose uptake study. researchgate.net The regulation of neuronal excitability and network synchronization is a critical aspect of brain function, and disruptions in these processes are implicated in various neurological disorders. nih.govfrontiersin.orgresearchgate.netaps.org The ability of this compound to reverse ketamine-induced increases in high-frequency band power further underscores its potential to modulate aberrant network activity. karger.com

Mechanistic Studies in Animal Models of Neurological Function

Animal models are essential tools for investigating the mechanisms of human diseases and for the preclinical evaluation of potential therapeutic agents. nih.govsemanticscholar.orgnih.gov

Investigation of Locomotor Activity Modulation (e.g., in ketamine- and methamphetamine-induced models)

In behavioral studies, this compound has been found to significantly inhibit the increased locomotor activity induced by both ketamine in mice and methamphetamine in rats. researchgate.net These models are often used to study the positive symptoms of schizophrenia. nih.gov The attenuation of hyperlocomotion in these models suggests that the mechanism of action for this compound involves the modulation of glutamatergic neurotransmission. researchgate.net

Table 1: Effects of this compound on Induced Hyperlocomotor Activity

| Animal Model | Inducing Agent | Effect of this compound |

|---|---|---|

| Mice | Ketamine | Significant inhibition of increased locomotor activity. researchgate.net |

Analysis of Cognitive Domains and Impulsivity (e.g., attentional accuracy, premature responding)

Research has identified impulsivity, characterized by premature responding without foresight, as a key factor in various psychiatric conditions. nih.gov Animal models that assess attentional accuracy and premature responding are valuable for studying the neurobiology of impulsivity. nih.gov While direct studies on this compound's effect on these specific cognitive domains are not detailed in the provided search results, the underlying mechanism of mGlu2 receptor modulation is relevant. nih.govnih.gov The modulation of glutamatergic pathways is known to influence cognitive functions. nih.gov

Neurochemical Correlates of this compound Action in Specific Brain Regions (e.g., anterior cingulate cortex, Gi-protein signaling in L5-PCs)

The anterior cingulate cortex (ACC) is a brain region critically involved in regulating motor impulsivity, specifically premature responding. nih.gov Studies have shown that activating Gi-protein signaling in layer-5 pyramidal cells (L5-PCs) of the ACC can significantly and selectively reduce challenge-induced impulsivity. nih.gov Gene expression analysis has revealed that Grm2, the gene encoding the mGlu2 receptor, is selectively expressed in these L5-PCs. nih.govnih.gov This finding suggests that Gi-coupled receptors, such as mGlu2, located in the ACC L5-PCs are promising therapeutic targets for impulse control disorders. nih.govnih.gov The action of this compound as a positive allosteric modulator of the mGlu2 receptor aligns with this neurochemical pathway, suggesting a potential mechanism for its effects on behavior through the modulation of Gi-protein signaling in these specific neurons. researchgate.netnih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| TASP 0433864 | |

| DCG-IV | |

| MK-801 | |

| Ketamine |

Structure Activity Relationship Sar and Design Strategies for Tasp 0433864 Analogs

Identification of Key Pharmacophoric Features for mGlu2 PAM Activity

The activity of mGlu2 PAMs like TASP0433864 is dictated by their interaction with an allosteric binding site on the receptor, which is distinct from the orthosteric site where the endogenous ligand glutamate (B1630785) binds. tocris.com This allosteric site is located within the receptor's transmembrane (TMD) domains. elifesciences.org The binding of a PAM induces a conformational change that enhances the receptor's response to an agonist. nih.gov Research into various mGlu2 PAMs indicates that the structure-activity relationships can be sharp and complex, often influenced by an induced-fit mechanism within the allosteric pocket, which is described as a water channel. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify a mathematical relationship between the structural properties of a series of compounds and their biological activity. mdpi.com The process involves calculating molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic features) and correlating them with measured biological activity, such as the half-maximal effective concentration (EC₅₀). mdpi.comturkjps.org

While specific QSAR models for the this compound series are not extensively published, the general methodology is widely applied in the development of novel mGluR modulators. nih.govfip.org For a series of this compound analogs, a 3D-QSAR study would typically involve:

Compound Alignment: Aligning the three-dimensional structures of the analogs based on a common scaffold.

Descriptor Calculation: Calculating interaction fields around the molecules to describe steric and electrostatic properties.

Model Generation: Using statistical methods like Partial Least Squares (PLS) to create a model that links the descriptor values to biological potency. turkjps.org

Model Validation: Assessing the model's predictive power using internal and external validation techniques. fip.org

Such models generate contour maps that visualize which regions around the molecule favor or disfavor certain properties (e.g., where bulky groups increase potency or where positive charge is detrimental), thereby guiding the design of new, more potent derivatives. turkjps.orgnih.gov

SAR studies on various series of mGlu2 PAMs have identified key regions where chemical substitutions significantly impact potency and selectivity. nih.gov For related classes of mGlu2 PAMs, such as those based on isoindolinone or benzisothiazolone cores, substitutions on the N-position and the terminal aryl ring were critical areas for SAR exploration. nih.gov

The selectivity of this compound for mGlu2 over mGlu3 is a key feature. nih.gov In other chemical series, subtle structural changes have been shown to act as "molecular switches" for selectivity. For instance, in one series of mGlu PAMs, the introduction of a methoxy (B1213986) group at the C4 position of a phenyl ring was found to confer potent activity at the mGlu3 receptor, a significant shift in selectivity. nih.gov This highlights how minor modifications to substituents can drastically alter the pharmacological profile of a compound. The optimization of a different series of mGlu PAMs led to the identification of potent and selective mGlu2/3 modulators, demonstrating that fine-tuning substituents is a valid strategy for achieving desired activity profiles. nih.gov

| Compound Series | Key Substitution Area | Effect on Activity | Reference |

| Isoindolinone / Benzisothiazolone PAMs | N-substitution (R1), Aryl ring (R2) | Key for modulating potency and efficacy | nih.gov |

| Dihydroimidazo[2,1-b]oxazole Analogs | C4 position of distal phenyl ring | Methoxy group introduced mGlu3 potency (selectivity switch) | nih.gov |

| Amino-aza-benzimidazolone PAMs | Chiral amide substitution | Led to strong in vitro activity and improved pharmacokinetics | researchgate.net |

Derivation of Quantitative Structure-Activity Relationships (QSAR)

Rational Design and Synthesis of this compound Derivatives for Research Purposes

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the biological target. nih.govrsc.org For this compound analogs, this process begins with the core scaffold and explores modifications to improve properties like potency, selectivity, and utility as research tools. nih.gov The synthesis of such derivatives often involves multi-step chemical reactions to build upon the core structure and introduce desired functional groups. mdpi.commdpi.com

The primary goal in designing this compound derivatives is often to modulate their affinity for the mGlu2 receptor and their efficacy as a PAM. nih.gov Strategies to achieve this include:

Scaffold Hopping: Replacing the core chemical structure with a different one while maintaining the key pharmacophoric features. This can lead to novel intellectual property and improved properties.

Substituent Modification: As detailed in the SAR section, making systematic changes to peripheral substituents to enhance interactions with the allosteric binding pocket. nih.gov

The potency of an allosteric modulator is not an absolute value; it depends on the concentration of the orthosteric agonist and the specific assay conditions, a factor that must be considered during the design and testing process. nih.gov

A chemical probe is a potent, selective, and cell-permeable small molecule used to study the function of a protein target in biological systems. thermofisher.comopentargets.org The development of highly optimized this compound analogs serves this purpose. Such probes are invaluable for target validation, helping to establish a clear link between modulating mGlu2 receptor activity and a resulting biological or physiological outcome. thermofisher.comnih.gov

The development process for a chemical probe based on the this compound scaffold would involve:

Potency and Selectivity Optimization: Synthesizing analogs to achieve high potency for mGlu2 and high selectivity against other mGlu subtypes and off-target proteins. opentargets.org

Characterization of Mechanism of Action: Confirming that the compound acts as a PAM at the intended target. thermofisher.com

Development of a Negative Control: Creating a structurally similar but inactive analog. opnme.com This is crucial for ensuring that observed biological effects are due to the modulation of the intended target and not some other off-target interaction.

Systemically active mGlu2/3 PAMs have been developed that serve as "small molecule tools for investigating group II mGlu pharmacology," fulfilling the role of chemical probes. nih.gov

Strategies for Modulating Receptor Binding Affinity and Efficacy

Impact of Structural Modifications on Functional Bias at mGlu2 Receptors

Functional bias, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. biorxiv.org For G protein-coupled receptors (GPCRs) like mGlu2, this can mean biasing the receptor towards G-protein signaling or towards pathways involving other proteins like β-arrestin, which can lead to receptor internalization and desensitization. biorxiv.orgnih.gov

Recent research indicates that mGluR PAMs can exhibit significant functional bias. nih.gov Structural modifications to a PAM can influence the specific conformational state it stabilizes, thereby directing downstream signaling. Some PAMs have been shown to act as "internalization-biased agonists," driving receptor internalization more effectively than the endogenous agonist. nih.govresearchgate.net

Notably, this compound itself has been implicated in promoting functional bias at the mGlu2 receptor. In one study, the combination of this compound and glutamate was shown to induce the internalization of mGluR2 through a β-arrestin-dependent mechanism. nih.gov This is particularly interesting because mGluR2 does not typically recruit β-arrestin strongly, suggesting that the PAM alters the receptor's signaling potential. nih.gov Furthermore, some mGlu2 PAMs can directly activate the receptor as allosteric agonists, independent of the orthosteric ligand, by inducing conformational changes in the transmembrane dimer interface. elifesciences.org This demonstrates that structural modifications in allosteric modulators can unlock diverse functional outcomes at the receptor level.

Mechanistic Contributions of Tasp 0433864 to Understanding Cns Pathophysiology

Insights into Glutamatergic Dysregulation in Models of Neuropsychiatric Disorders

Dysfunction within the glutamatergic system is a widely recognized contributor to neuropsychiatric disorders such as schizophrenia. mdpi.comscienceopen.com An excess of glutamatergic neurotransmission has been specifically implicated in the underlying disease processes. researchgate.net TASP 0433864 contributes to this field by allowing researchers to explore the therapeutic potential of modulating this system, specifically through the activation of mGlu2 receptors.

The glutamate (B1630785) hypothesis of schizophrenia posits that reduced function of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, plays a significant role in the disorder's symptoms. frontiersin.org This hypofunction is thought to lead to a downstream cascade, including excessive glutamate release in various brain regions. The activation of mGlu2 receptors, which are often located presynaptically on glutamatergic neurons, acts as a brake, inhibiting this excess release. TASP 0433864, by enhancing the effect of glutamate at the mGlu2 receptor, has been investigated for its antipsychotic-like profile in preclinical models. researchgate.net

Animal models are essential for evaluating potential antipsychotic agents, often by inducing behaviors analogous to symptoms of psychosis. nih.govresearchgate.net For instance, NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce schizophrenia-like states in animals, providing a platform to test the efficacy of compounds like TASP 0433864. scienceopen.comd-nb.info Research demonstrates that by activating mGlu2 receptors, TASP 0433864 can counteract the behavioral effects induced by these agents, supporting the hypothesis that modulating presynaptic glutamate release is a viable antipsychotic strategy.

Table 1: Antipsychotic-like Profile of TASP 0433864 in Animal Models

| Animal Model | Mechanism of Model | Key Finding with TASP 0433864 | Implication |

|---|---|---|---|

| NMDA Antagonist-Induced Hyperlocomotion (e.g., using PCP or Ketamine) | Simulates positive symptoms of schizophrenia by inducing glutamate dysregulation. scienceopen.comd-nb.info | Attenuates the hyperlocomotor activity induced by the NMDA antagonist. | Suggests TASP 0433864's ability to normalize excessive glutamatergic activity, a potential mechanism for managing positive symptoms. |

Cognitive impairment is a core and debilitating feature of schizophrenia and other neuropsychiatric disorders, for which current treatments are often inadequate. ehu.eus These deficits are closely linked to the proper functioning of the prefrontal cortex, a region heavily influenced by glutamatergic signaling. The use of specific pharmacological tools like TASP 0433864 allows for the elucidation of how mGlu2 receptor activation impacts the neural circuits underlying cognition and impulsivity.

Studies in animal models of cognitive impairment, such as those induced by NMDA receptor antagonists, are used to assess the potential of compounds to restore cognitive function. nih.gov By modulating glutamatergic transmission in key brain areas like the prefrontal cortex and hippocampus, mGlu2 receptor activation is being explored as a mechanism to improve cognitive domains such as working memory and executive function. While preclinical studies have pointed to the modulation of related receptors, like mGlu3, as a promising strategy for cognitive deficits, the use of selective mGlu2 PAMs like TASP 0433864 is crucial for differentiating the specific contribution of the mGlu2 subtype. researchgate.net

Impulsivity, a multidimensional construct involving a predisposition to rapid, unplanned reactions, is a feature of many psychiatric conditions. nih.gov The neural circuits governing impulsivity involve complex interactions between dopamine (B1211576) and glutamate pathways. TASP 0433864 helps investigate how dampening excessive glutamate release via mGlu2 activation can influence these circuits, potentially reducing impulsive behaviors.

Table 2: Effects of mGlu2 Modulation on Cognition and Impulsivity Circuits

| Domain | Relevant Brain Circuits | Investigated Effect of mGlu2 Activation | Contribution of TASP 0433864 |

|---|---|---|---|

| Cognitive Deficits | Prefrontal Cortex, Hippocampus | Potential improvement in working memory and executive function by normalizing glutamate signaling. ehu.eus | Allows for the specific investigation of the mGlu2 receptor's role in cognitive enhancement, separate from other mGlu receptor subtypes. researchgate.net |

| Impulsivity | Striato-thalamo-cortical pathways, Amygdala nih.gov | Modulation of dopamine-glutamate interactions that drive impulsive action. nih.gov | Provides a tool to parse the glutamatergic component of impulsivity-related circuits. |

Exploration of Antipsychotic-like Mechanisms in Relevant Animal Models

Role in Investigating Neuroprotective Mechanisms

Glutamate excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, is implicated in numerous neurodegenerative disorders. mdpi.com Research into compounds that can mitigate this process is of significant interest. While the activation of group II mGlu receptors (mGlu2 and mGlu3) is generally considered a strategy to reduce glutamate-mediated toxicity, studies suggest distinct roles for each subtype.

Activation of mGlu3 receptors has been more consistently associated with neuroprotection, often through mechanisms involving the production of neurotrophic factors in astrocytes. frontiersin.orgfrontiersin.org Conversely, some evidence suggests that selective activation of mGlu2 receptors might under certain circumstances have different or less pronounced neuroprotective effects. frontiersin.org TASP 0433864 is instrumental in this area of research. By allowing for the selective potentiation of mGlu2 receptors, it enables scientists to precisely delineate the downstream signaling and cellular consequences of mGlu2 activation versus mGlu3 activation. nih.gov This helps clarify whether mGlu2 agonism contributes directly to neuroprotection or if its primary role is the modulation of neurotransmission, thereby contributing to a cellular environment where neuroprotective processes initiated by other means can be more effective.

Contribution to Understanding Addiction-Related Neuroadaptations

Chronic exposure to addictive substances triggers significant and lasting changes in the brain, known as neuroadaptations. nih.gov These neuroadaptations heavily involve glutamatergic pathways, particularly within the brain's reward circuitry, such as the dopamine striato-thalamo-cortical pathways. nih.gov These glutamatergic changes are thought to underlie the transition from casual drug use to compulsive drug-seeking and addiction.

The investigation of mGlu receptor ligands is a key area of addiction research. Specifically, preclinical studies have suggested that modulating group II mGlu receptors could be a viable strategy for treating addiction. researchgate.net TASP 0433864 contributes to this understanding by enabling researchers to isolate the role of the mGlu2 receptor in addiction-related behaviors. By observing the effects of selective mGlu2 potentiation in animal models of addiction (e.g., self-administration, relapse models), scientists can determine how this specific receptor subtype influences drug reward, withdrawal, and craving. This work is critical for developing more targeted pharmacotherapies for substance use disorders by clarifying which specific receptor subtypes (mGlu2, mGlu3, or others) represent the most promising therapeutic targets.

Table of Compounds Mentioned

| Compound Name | Classification |

|---|---|

| TASP 0433864 | mGlu2 Positive Allosteric Modulator (PAM) |

| Glutamate | Excitatory Neurotransmitter |

| Ketamine | NMDA Receptor Antagonist |

| Phencyclidine (PCP) | NMDA Receptor Antagonist |

Advanced Methodologies and Future Directions in Tasp 0433864 Research

Integration with Omics Approaches (e.g., Transcriptomics, Proteomics of mGlu2-expressing Neurons)

Future research into TASP0433864 can be significantly enhanced by integrating multi-omics technologies. frontlinegenomics.commdpi.com These approaches, such as transcriptomics and proteomics, offer a holistic view of the molecular changes induced by the compound within specific cells. frontlinegenomics.comnih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) in mGlu2-expressing neurons following treatment with this compound, researchers could identify which genes are upregulated or downregulated. This could reveal the downstream genetic and signaling pathways modulated by this compound, moving beyond the immediate effect on the mGlu2 receptor to understand its broader impact on cellular function. nih.gov Single-cell transcriptomics, in particular, could uncover heterogeneity in cellular responses that would be missed in bulk tissue analysis. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, the functional workhorses of the cell. frontlinegenomics.com Applying proteomic techniques would allow for the direct measurement of changes in protein expression and post-translational modifications in response to this compound. This is crucial because the transcriptome does not always directly correlate with the proteome. aginganddisease.org Such studies could uncover novel protein targets or biomarkers associated with the therapeutic action of this compound.

The integration of these omics disciplines can provide a comprehensive, systems-level understanding of how this compound achieves its effects, potentially uncovering new mechanisms and therapeutic targets. aginganddisease.orgnih.gov

Application in Optogenetic and Chemogenetic Studies of Specific Neural Circuits

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of the activity of specific neurons and neural circuits. encyclopedia.pubfrontiersin.orgnih.gov The application of these tools in this compound research represents a significant future direction for dissecting its effects on brain function.

Optogenetics: This technique uses light to control neurons that have been genetically modified to express light-sensitive proteins (opsins). nih.govucl.ac.uk Researchers could use optogenetics to activate or inhibit a specific neural pathway implicated in a disorder (e.g., thalamocortical projections in schizophrenia models) and then administer this compound. d-nb.info This would allow for a precise determination of how the compound modulates the flow of information within defined, functionally relevant circuits.

Chemogenetics: Similar to optogenetics, chemogenetics involves genetically modifying neurons to express engineered receptors, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). ucl.ac.uk These receptors are activated by specific, otherwise inert molecules. nih.gov This approach could be used to study the long-term effects of activating or inhibiting mGlu2-expressing neuronal populations and how this compound influences these chronic changes.

By combining this compound with these circuit-level manipulation tools, researchers can move from understanding its general effects to elucidating its precise role within the complex neural networks that underlie brain disorders. frontiersin.orgnih.gov

Development of Novel In Vitro and In Vivo Models for Mechanistic Elucidation

While initial studies on this compound have utilized foundational models like hippocampal slices and rodent behavioral assays, future research will benefit from the development of more advanced and disease-relevant models. nih.gov

Novel In Vitro Models: The use of induced pluripotent stem cells (iPSCs) derived from patients with disorders like schizophrenia offers a powerful platform. These iPSCs can be differentiated into mGlu2-expressing neurons, creating a "disease-in-a-dish" model. Studying the effects of this compound in these human-derived neurons could provide critical insights into its efficacy and mechanism in a genetically relevant context. Furthermore, the development of three-dimensional (3D) brain organoids offers a more complex model that recapitulates aspects of brain architecture and cellular diversity, allowing for the study of drug effects in a more tissue-like environment.

Novel In Vivo Models: Future in vivo studies could move towards more sophisticated genetic models that better replicate the complex polygenic nature of psychiatric disorders. These models, combined with advanced imaging techniques, would allow for the real-time observation of how this compound modulates neural activity and connectivity in a living organism manifesting disease-relevant phenotypes.

Unexplored Allosteric Mechanisms and Receptor Biased Signaling

The mGlu2 receptor is a G protein-coupled receptor (GPCR), a class of receptors known for its complex signaling capabilities. mdpi.com Two key areas for future investigation are the nuanced allosteric mechanisms and the potential for biased signaling.

Allosteric Mechanisms: this compound is a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) binding site. nih.gov The precise conformational changes it induces in the receptor to potentiate glutamate signaling are not fully understood. Future structural biology studies, using techniques like cryo-electron microscopy (cryo-EM), could resolve the high-resolution structure of this compound bound to the mGlu2 receptor. This would provide atomic-level details of its binding site and the allosteric mechanism of action.

Receptor Biased Signaling: GPCRs can signal through multiple intracellular pathways, most notably G-protein-dependent pathways and β-arrestin-dependent pathways. mdpi.com A "biased" ligand is one that preferentially activates one pathway over another. mdpi.combiorxiv.org This phenomenon has significant therapeutic implications, as different pathways can be associated with desired therapeutic effects versus unwanted side effects. nih.govbiorxiv.org A critical and unexplored avenue of research is to determine whether this compound is a biased agonist. biorxiv.org Future studies should investigate if this compound preferentially drives mGlu2 signaling through G-protein pathways, β-arrestin pathways, or if it is unbiased. Uncovering a potential signaling bias could help explain its therapeutic profile and guide the development of next-generation modulators with improved properties. nih.gov

Synergistic Research Avenues with Other Neurotransmitter Systems

Brain function relies on the intricate interplay of multiple neurotransmitter systems. nih.govnih.gov The glutamatergic system, modulated by this compound, is known to interact closely with other key systems, such as dopamine (B1211576) and serotonin (B10506), which are heavily implicated in psychiatric disorders. d-nb.infonih.gov

A promising future direction is to investigate the synergistic potential of this compound when co-administered with drugs that target these other systems. For instance, a well-documented functional interaction exists between mGlu2 and serotonin 5-HT2A receptors. d-nb.info Psychedelic hallucinogens that act as 5-HT2A agonists can induce psychosis-like states, and these effects can be counteracted by activating group II mGlu receptors. d-nb.info Research could explore whether a combination of this compound and a 5-HT2A antagonist could produce a more potent antipsychotic effect with a better side-effect profile than either agent alone. Similarly, exploring interactions with the dopamine system, a primary target for current antipsychotics, could lead to novel combination therapies for schizophrenia and other disorders. nih.gov

Q & A

How to formulate a focused research question for studying TASP 0433864?

-

Methodological Answer : A well-structured research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and integrate frameworks like PICO (Population, Intervention, Comparison, Outcome) for preclinical studies. For TASP 0433864, focus on gaps in existing literature, such as its mechanism of action or unexplored biological targets. Ensure the question is complex (e.g., "How does TASP 0433864 modulate [specific pathway] in [cell type/model] under varying pH conditions?") and avoids broad phrasing. Use systematic literature reviews to identify knowledge gaps and refine hypotheses .

-

Table: Key Criteria for Research Questions

| Criterion | Application to TASP 0433864 Research |

|---|---|

| Feasible | Align with available lab resources and timelines. |

| Novel | Address understudied aspects (e.g., metabolite stability). |

| Relevant | Link to current trends (e.g., targeted therapies). |

Q. What experimental design considerations are critical for TASP 0433864 studies?

-

Methodological Answer : Adopt a robust design with controls for confounding variables (e.g., solvent effects, temperature fluctuations). For in vitro assays, include positive/negative controls and replicate experiments across independent batches to ensure reproducibility. Follow guidelines for reporting methods, such as detailing synthesis protocols (e.g., purity verification via HPLC) and statistical power calculations for sample size .

-

Table: Experimental Variables

| Variable Type | Example for TASP 0433864 |

|---|---|

| Independent | Dosage, exposure time. |

| Dependent | Enzyme inhibition rate, cytotoxicity. |

| Controlled | Cell culture conditions, solvent concentration. |

Q. How to conduct a comprehensive literature review for TASP 0433864?

- Methodological Answer : Use databases like PubMed and SciFinder to retrieve primary sources, prioritizing peer-reviewed journals. Critically evaluate studies for biases (e.g., conflict of interest in industry-funded research) and synthesize findings into a comparative table. Focus on gaps, such as conflicting results in pharmacokinetic profiles or unvalidated mechanistic claims .

Q. What are best practices for ensuring reproducibility in TASP 0433864 experiments?

- Methodological Answer : Document all protocols in detail, including equipment calibration and reagent lot numbers. Share raw data and code for statistical analysis in supplementary materials. For synthesis, validate compound identity through NMR, mass spectrometry, and elemental analysis, as required by leading chemistry journals .

Q. How to select analytical methods for characterizing TASP 0433864?

- Methodological Answer : Match methods to research objectives:

- Structural Elucidation : XRD or cryo-EM for crystalline forms.

- Purity Assessment : HPLC with UV/Vis detection.

- Functional Analysis : Surface plasmon resonance (SPR) for binding affinity.

Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data for TASP 0433864?

- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability and tissue penetration. Use in silico tools (e.g., molecular docking) to predict metabolite interactions. Replicate in vivo conditions in 3D cell cultures or organ-on-a-chip systems to bridge discrepancies .

Q. What strategies optimize cross-disciplinary approaches for TASP 0433864 research?

Q. How to design longitudinal studies for TASP 0433864’s long-term effects?

- Methodological Answer : Use staggered dosing regimens in animal models and incorporate biomarkers for early toxicity detection. Apply mixed-effects models to account for individual variability and censored data. Ensure ethical compliance through IACUC-approved protocols .

Q. What methodologies address batch variability in TASP 0433864 synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst load) via DOE (Design of Experiments). Characterize intermediates with real-time PAT (Process Analytical Technology) tools like FTIR. Compare batch analyses using multivariate statistics (PCA or PLS) .

Q. How to apply machine learning to predict TASP 0433864’s interactions?

- Methodological Answer :

Train models on curated datasets (e.g., ChEMBL, PubChem) using features like molecular descriptors or fingerprinting. Validate predictions with in vitro assays for key targets. Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and prioritize experimental follow-ups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。